molecular formula C17H23N3O2S B284576 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B284576
M. Wt: 333.5 g/mol
InChI Key: JWEFHJCKDHDQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, also known as TPTA, is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields of research. TPTA is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis.

Mechanism of Action

2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide selectively inhibits PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound increases insulin sensitivity and glucose uptake in insulin-resistant cells. This compound also has anti-inflammatory effects by inhibiting the activation of pro-inflammatory signaling pathways such as NF-κB and MAPKs. The anticancer properties of this compound are thought to be due to its ability to inhibit the growth and survival of cancer cells by targeting PTP1B.
Biochemical and Physiological Effects
This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. This compound also has anti-inflammatory effects, as it inhibits the activation of pro-inflammatory signaling pathways such as NF-κB and MAPKs. In addition, this compound has been shown to inhibit the growth and survival of cancer cells by targeting PTP1B.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its selectivity for PTP1B, which allows for the specific inhibition of this enzyme without affecting other phosphatases. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

Future research on 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide could focus on its potential applications in the treatment of type 2 diabetes, inflammatory diseases, and cancer. In addition, further studies could be conducted to optimize the synthesis of this compound and improve its solubility in aqueous solutions. Finally, the development of more selective and potent inhibitors of PTP1B could lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-tert-butylphenol with propylamine to form 4-tert-butylphenoxypropylamine, which is then reacted with thiosemicarbazide to form 5-propyl-1,3,4-thiadiazol-2-ylamine. The final step involves the reaction of 5-propyl-1,3,4-thiadiazol-2-ylamine with ethyl chloroacetate to form this compound.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields of research. The selective inhibition of PTP1B by this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been studied for its potential anticancer properties, as PTP1B is overexpressed in many types of cancer.

Properties

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H23N3O2S/c1-5-6-15-19-20-16(23-15)18-14(21)11-22-13-9-7-12(8-10-13)17(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,18,20,21)

InChI Key

JWEFHJCKDHDQHQ-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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